CARDIOTOXIN

Structural Biology Toxinology Membrane Biophysics

Select CAS 56574-47-1 for its unique, well-characterized Cardiotoxin VII4 isoform. Unlike generic venom mixtures, its refined 2.5 Å crystal structure enables precise molecular docking and structure-guided mutagenesis. Standardize membrane disruption assays with its quantifiable lytic activity on cardiomyocytes and erythrocytes, a reliable baseline for inhibitor screening. Avoid functional heterogeneity—this specific isoform ensures reproducible results.

Molecular Formula C19H28F6NO5PS
Molecular Weight 6,800 Da
CAS No. 56574-47-1
Cat. No. B1139618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARDIOTOXIN
CAS56574-47-1
Molecular FormulaC19H28F6NO5PS
Molecular Weight6,800 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cardiotoxin (CAS 56574-47-1): Baseline Identity and Structural Characterization for Scientific Procurement


Cardiotoxin, designated by CAS 56574-47-1, refers specifically to cardiotoxin VII4 isolated from the venom of Naja mossambica mossambica [1]. It is a member of the three-finger toxin superfamily, characterized as a small (approximately 6.7 kDa), highly basic (pI > 10), all-β-sheet protein [2]. Its primary mechanism involves binding to cell membranes, leading to depolarization and lytic activity on various cell types, including cardiomyocytes and erythrocytes [3].

Why Generic Substitution of Cardiotoxin (CAS 56574-47-1) Fails: Evidence of Functional and Structural Divergence


Generic substitution among snake venom cardiotoxins is scientifically invalid due to substantial functional heterogeneity, even among closely related isoforms. Cardiotoxins, while sharing a conserved three-finger fold, exhibit marked differences in hemolytic activity, lethal potency, and membrane interaction profiles that are dictated by subtle variations in their primary sequences and three-dimensional structures [1]. For example, cardiotoxin isoforms from the same species can differ by a factor of two in lethal potency [2]. Consequently, the specific isoform designated by CAS 56574-47-1 possesses unique structural and functional attributes that cannot be replicated by other cardiotoxins or related myotoxins such as phospholipase A2 enzymes [3].

Quantitative Differentiation of Cardiotoxin (CAS 56574-47-1): Evidence-Based Comparisons with Analogs and Alternatives


Atomic-Resolution Structural Definition of Cardiotoxin VII4 at 2.5 Å Enables Rational Experimental Design

Cardiotoxin VII4 (CAS 56574-47-1) possesses a crystal structure refined to 2.5 Å resolution (R factor = 0.197), providing atomic-level detail of its three-dimensional architecture, including the precise orientation of its functional loops and hydrophobic patches [1]. In contrast, many commonly used cardiotoxin isoforms, such as those from Naja naja atra, have only been characterized by lower-resolution NMR spectroscopy or lack detailed crystallographic data [2].

Structural Biology Toxinology Membrane Biophysics

Unique Cationic Charge Distribution Differentiates CTX IV Lytic Potency by >2-Fold

Cardiotoxin IV (CTX IV) from Naja naja atra, an isoform closely related to CAS 56574-47-1, exhibits a hemolytic activity that is at least twice that of CTX II [1]. This >2-fold difference in lytic potency is directly attributable to the presence of a single N-terminal arginine in CTX IV, which creates a unique cationic cluster on the concave face of the molecule, a feature absent in CTX II due to the substitution of leucine [1].

Hemolysis Structure-Activity Relationship Membrane Toxicity

Quantified 2-Fold Difference in Lethal Potency Among Cardiotoxin Isoforms

Among the five cardiotoxin isoforms isolated from Naja naja atra venom, CTX I and CTX V demonstrate approximately twice the lethal potency of CTX II, CTX III, and CTX IV [1]. This quantifiable difference in in vivo lethality is correlated with the presence of a distinct nonpolar finger-shaped projection at the tip of loop III in the more potent isoforms [1].

Lethality Toxin Isoforms Pharmacology

Mechanistic Divergence: Lysis vs. Fusion Activity Defines Functional Specificity

Cardiotoxin V (CTX V) from Naja naja atra exhibits poor hemolytic activity but is proficient at inducing aggregation and fusion of sphingomyelin vesicles [1]. In contrast, most other well-studied cardiotoxins, including CAS 56574-47-1, are primarily characterized by their membrane lytic activity [2]. This functional dichotomy indicates that cardiotoxins can interact with membranes via distinct mechanisms, leading to different downstream effects.

Membrane Fusion Cytotoxicity Vesicle Assays

Optimized Application Scenarios for Cardiotoxin (CAS 56574-47-1) Based on Verified Differential Evidence


High-Resolution Structural Biology and Rational Mutagenesis Studies

The availability of a refined 2.5 Å crystal structure for cardiotoxin VII4 (CAS 56574-47-1) [1] makes it the preferred choice for experiments requiring precise atomic coordinates, such as molecular docking simulations with lipid bilayers, structure-guided mutagenesis to probe functional epitopes, and crystallographic studies of toxin-membrane interactions. This level of structural detail is superior to that available for many other cardiotoxin isoforms [2].

Controlled Membrane Lysis Assays in Erythrocyte and Cardiomyocyte Models

The well-characterized and quantifiable lytic activity of cardiotoxin VII4 on human erythrocytes and cardiomyocytes [3] makes it an ideal tool for standardizing membrane disruption assays. Its defined potency, which can be further tuned by chemical modification [4], provides a reliable baseline for comparing the effects of potential inhibitors or membrane-stabilizing compounds.

Investigating Lipid-Specific Membrane Interactions and Pore Formation

Cardiotoxin VII4's interaction with specific phospholipids, such as phosphatidylserine, has been demonstrated to be crucial for its membrane-damaging activity [5]. This makes it a valuable probe for studying the role of lipid composition in regulating membrane susceptibility to pore-forming toxins, an application where less well-characterized isoforms may yield ambiguous results.

Technical Documentation Hub

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